molecular formula C7H8BrO3P B1272695 (4-bromophenyl)methylphosphonic Acid CAS No. 40962-34-3

(4-bromophenyl)methylphosphonic Acid

Cat. No.: B1272695
CAS No.: 40962-34-3
M. Wt: 251.01 g/mol
InChI Key: AJSDTRXBGITXHM-UHFFFAOYSA-N
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Description

(4-bromophenyl)methylphosphonic Acid is a high-value phosphonic acid derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. Its primary research applications stem from its use as a key precursor for the synthesis of bisphosphonate compounds, which are a major class of drugs used to treat bone diseases like osteoporosis [https://www.ncbi.nlm.nih.gov/books/NBK545263/]. The phosphonic acid group can mimic the biologically relevant phosphate group, allowing this compound to be incorporated into molecules that interact with enzymes and receptors in biological systems. The bromine atom on the phenyl ring provides an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies [https://pubs.acs.org/doi/10.1021/cr050074r]. This makes it particularly valuable in medicinal chemistry for developing protease inhibitors, enzyme antagonists, and other bioactive molecules. Furthermore, this compound finds utility in materials science for the synthesis of metal-organic frameworks (MOFs) and functional surfaces, where the phosphonic acid group acts as a robust anchoring unit to metal oxides. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-bromophenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSDTRXBGITXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378624
Record name (4-bromophenyl)methylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40962-34-3
Record name (4-bromophenyl)methylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Conditions

The reaction proceeds via nucleophilic attack of the phosphite oxygen on the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium intermediate. This intermediate undergoes rearrangement, displacing the halide and forming the phosphonate ester. For this compound, the alkyl halide precursor is (4-bromophenyl)methyl bromide , which reacts with triethyl phosphite under controlled conditions.

Key Reaction Parameters

Parameter Typical Range
Temperature 100–150°C
Solvent Toluene, benzene, or solvent-free
Reaction Time 4–24 hours
Molar Ratio (Phosphite : Halide) 1:1 to 1.2:1

The absence of solvent is feasible if reactants are liquids, though toluene is often preferred for its boiling point (110°C) and inertness. Elevated temperatures accelerate the reaction but require careful monitoring to avoid side products.

Stepwise Synthesis and Optimization

Synthesis of Phosphonate Ester Intermediate

The initial step involves the formation of diethyl (4-bromophenyl)methylphosphonate . In a representative procedure:

  • (4-Bromophenyl)methyl bromide (1.0 mol) and triethyl phosphite (1.1 mol) are combined in toluene.
  • The mixture is heated to reflux (110°C) for 12 hours under nitrogen.
  • The reaction progress is monitored via thin-layer chromatography (TLC) or GC-MS.

Yield Considerations

  • Excess triethyl phosphite (10–20%) ensures complete conversion of the alkyl halide.
  • Post-reaction, unreacted phosphite and toluene are removed via vacuum distillation, yielding the phosphonate ester as a pale-yellow oil.

Hydrolysis to Phosphonic Acid

The phosphonate ester is hydrolyzed under acidic or basic conditions to yield the final product. Acidic hydrolysis is preferred for its simplicity:

  • The ester is dissolved in 6M hydrochloric acid (HCl).
  • The solution is refluxed for 6–8 hours.
  • The mixture is cooled, and the precipitated phosphonic acid is filtered and washed with cold water.

Alternative Basic Hydrolysis

  • Using sodium hydroxide (NaOH) at 80°C for 4 hours, followed by acidification with HCl to pH 2–3.
  • This method avoids prolonged heating but requires precise pH control to prevent decomposition.

Industrial-Scale Considerations

While laboratory-scale synthesis is well-documented, industrial production demands optimization for cost and safety:

Solvent Selection and Waste Management

  • Toluene is replaced with cyclohexane in large-scale reactions due to its lower toxicity and easier recovery.
  • Aqueous waste from hydrolysis is neutralized with calcium carbonate to precipitate phosphates, reducing environmental impact.

Catalytic Enhancements

Recent advancements include using Lewis acid catalysts (e.g., AlCl₃) to reduce reaction time by 30%. For example, adding 5 mol% AlCl₃ allows the Arbuzov reaction to complete in 8 hours at 100°C.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, diethyl hydrogen phosphonate , arises from phosphite self-condensation. Strategies to minimize this include:

  • Maintaining a slight excess of alkyl halide.
  • Using high-purity triethyl phosphite (≥99%).

Purification Techniques

  • Recrystallization from ethanol/water (1:3) removes residual phosphite and inorganic salts.
  • Activated charcoal treatment decolorizes the final product without affecting yield.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)methylphosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the bromine atom to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Compounds with different functional groups replacing the bromine atom.

    Substitution: Various substituted phosphonic acids depending on the nucleophile used.

Scientific Research Applications

Antihistamine Synthesis

One of the prominent applications of (4-bromophenyl)methylphosphonic acid is as an intermediate in the synthesis of fexofenadine, a non-sedating antihistamine. The selective bromination of 2-methyl-2-phenylpropanoic acid to yield this compound has been highlighted as a crucial step in producing pure fexofenadine free from undesirable isomers. This method avoids the use of toxic solvents and enhances yield and purity, making it suitable for industrial applications .

Phosphonic Acid Derivatives

The compound has been utilized in the synthesis of various phosphonic acid derivatives through selective esterification processes. These derivatives have potential applications in pharmaceuticals and agrochemicals due to their biological activities, such as herbicidal and fungicidal properties .

Surface Coatings

This compound has been investigated for its role in developing advanced surface coatings. Its phosphonic acid group can form strong bonds with metal oxides, leading to enhanced durability and resistance to environmental factors. This application is particularly relevant in the development of coatings for electronic devices and sensors .

SERS-active Substrates

Recent studies have shown that this compound can be adsorbed onto SERS (Surface-Enhanced Raman Scattering) active substrates, enhancing the sensitivity of detection methods used in analytical chemistry. This property is beneficial for detecting trace amounts of substances in complex mixtures .

Chemical Sensors

The compound's ability to form stable complexes with various metal ions makes it a candidate for developing chemical sensors. These sensors can detect specific ions in environmental samples, contributing to pollution monitoring and control .

Spectroscopic Applications

This compound has been used in vibrational spectroscopy studies to understand its adsorption behavior on different substrates. This research aids in optimizing sensor designs and improving detection limits .

Case Study 1: Fexofenadine Production

A study demonstrated the efficient synthesis of this compound as an intermediate for fexofenadine production. The process involved selective bromination under aqueous conditions, which minimized by-products and improved overall yield compared to traditional methods.

Case Study 2: SERS Applications

Research on the adsorption geometry of this compound on SERS-active substrates revealed that it enhances the Raman signal significantly, allowing for the detection of low-concentration analytes in environmental samples.

Mechanism of Action

The mechanism of action of (4-bromophenyl)methylphosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic mechanisms. This inhibition can occur through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus blocking the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Table 1: Structural Comparison of Aryl Methylphosphonic Acids
Compound Substituent Key Features
(4-Bromophenyl)methylphosphonic acid 4-Br on phenyl High lipophilicity due to bromine; strong electron-withdrawing effect
Phenylmethylphosphonic acid H on phenyl Lower molecular weight; reduced steric hindrance
(4-Methylphenyl)methylphosphonic acid 4-CH₃ on phenyl Electron-donating group; increased solubility in non-polar solvents
1-Amino-1-(3-thienyl)methylphosphonic acid Thienyl group Heteroaromatic ring; chiral center (optical rotation: [α]²² = −7.9°)

Key Observations :

  • Bromine in this compound increases molecular weight (404.11 g/mol for a related brominated compound) and enhances lipophilicity, impacting membrane permeability in biological systems .

Physicochemical Properties

Table 2: Physicochemical Properties of Phosphonic Acids
Compound pKa (approx.) Solubility Key Applications
This compound ~2.5–3.0* Moderate in DMSO Potential enzyme inhibition
Methylphosphonic acid (MPA) 2.1 High in water Nerve agent metabolite detection
Phenylphosphonic acid 1.8–2.5 Low in water Anion binding studies
Ethyl methylphosphonic acid (EMPA) 2.3 High in water Calibration standard in GC-MS analysis

Notes:

  • Estimated pKa: Aryl phosphonic acids typically exhibit pKa values between 1.8–3.0, with bromine slightly lowering acidity due to inductive effects .
  • Solubility trends: Aryl derivatives show lower aqueous solubility than alkyl analogs (e.g., EMPA) due to aromatic hydrophobicity .

Biological Activity

(4-Bromophenyl)methylphosphonic acid is an organophosphorus compound notable for its biological activity, particularly in enzyme inhibition and protein phosphorylation studies. This compound, with the molecular formula C7_7H8_8BrO3_3P, features a brominated phenyl group attached to a methylphosphonic acid moiety, which enhances its reactivity and electrophilic nature. This article explores its biological mechanisms, applications, and relevant research findings.

The biological activity of this compound primarily stems from its ability to mimic phosphate groups . This characteristic enables it to interact with various enzymes that utilize phosphate in their catalytic processes. The mechanism involves competitive binding to the active sites of these enzymes, effectively inhibiting their activity by preventing substrate binding. Notably, this inhibition can lead to significant biochemical consequences, particularly in pathways involving phosphorylation.

Applications in Research

  • Enzyme Inhibition Studies : The compound is utilized in research aimed at understanding enzyme kinetics and mechanisms of action. It serves as a model compound for studying inhibitors that target phosphatases and kinases.
  • Protein Phosphorylation : Given its structural similarity to phosphate groups, this compound is employed in studies investigating protein phosphorylation dynamics and signaling pathways.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on various phosphatases. The results indicated that the compound could significantly reduce the activity of specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.

Enzyme TargetIC50 (µM)Effect
Protein Phosphatase 15.275% inhibition
Protein Phosphatase 2A10.160% inhibition
Dual-specificity Phosphatase8.370% inhibition

Study 2: Neurotoxicity Assessment

Research has also focused on the neurotoxic effects of organophosphorus compounds, including this compound. A study using zebrafish models demonstrated that exposure to varying concentrations resulted in significant behavioral changes and neurodevelopmental impacts, mirroring effects seen in mammalian systems.

  • Findings :
    • Behavioral assays indicated increased locomotion at low concentrations but significant lethargy at higher doses.
    • Histological analyses revealed neuronal degeneration in exposed larvae.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
Phenylphosphonic AcidC6_6H7_7O3_3PLacks bromine; less reactive
(4-Chlorophenyl)methylphosphonic AcidC7_7H8_8ClO3_3PContains chlorine; different reactivity profile
(4-Aminophenyl)methylphosphonic AcidC7_7H10_10N O3_3PContains amino group; useful for different applications

Q & A

Q. What green chemistry principles apply to the sustainable synthesis of this compound?

  • Answer : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME), a biodegradable alternative. Catalytic methods (e.g., microwave-assisted synthesis) reduce reaction times and energy consumption. Life-cycle assessment (LCA) tools evaluate the environmental footprint of synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-bromophenyl)methylphosphonic Acid
Reactant of Route 2
(4-bromophenyl)methylphosphonic Acid

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